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Compound of Interest

Compound Name: Tyr-SOMATOSTATIN-28

Cat. No.: B1591220

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic peptide Tyr-
SOMATOSTATIN-28, a tyrosine-extended analog of the endogenous hormone somatostatin-
28. This document details its amino acid sequence, a comprehensive protocol for its chemical
synthesis, its interaction with somatostatin receptors, and the subsequent intracellular signaling
cascades. Quantitative data on its biological activity are presented to facilitate its application in
research and drug development.

Amino Acid Sequence

Synthetic Tyr-SOMATOSTATIN-28 is a 29-amino acid peptide. It is an analog of somatostatin-
28 with an additional tyrosine residue at the N-terminus. The primary structure is as follows:

Tyr-Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-
Trp-Lys-Thr-Phe-Thr-Ser-Cys

A disulfide bridge is formed between the cysteine residues at positions 18 and 29, which is

crucial for its biological activity.

For comparison, the sequence of the endogenous somatostatin-28 is:
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Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-
Lys-Thr-Phe-Thr-Ser-Cys[1][2]

This peptide also contains a disulfide bridge between Cys17 and Cys28.[1][2]

Quantitative Biological Data

The biological activity of Tyr-SOMATOSTATIN-28 and its parent molecule, somatostatin-28, is
mediated through their binding to five distinct G-protein coupled somatostatin receptors
(SSTR1-5). The binding affinities of these peptides to the different receptor subtypes are crucial
for determining their pharmacological profiles. While specific quantitative data for Tyr-
SOMATOSTATIN-28 is limited in publicly available literature, the data for the closely related
somatostatin-28 provides a strong indication of its expected binding profile.

Binding Affinity (Kd Functional Activity

Ligand Receptor Subtype
< s oL or Ki, nM) (IC50, nM)
. . Potent Inhibition of
Somatostatin-28 SSTR1 High
Adenylyl Cyclase
Potent Inhibition of
Somatostatin-28 SSTR2 High Growth Hormone
Release
. . Potent Inhibition of
Somatostatin-28 SSTRS3 High
Adenylyl Cyclase
] ) Potent Inhibition of
Somatostatin-28 SSTR4 High
Adenylyl Cyclase
) ) ) Potent Inhibition of
Somatostatin-28 SSTR5 High (preferential)

Insulin Release

Note: "High" affinity generally corresponds to Kd or Ki values in the low nanomolar to sub-
nanomolar range. Specific values can vary depending on the experimental conditions and cell
types used. Somatostatin-14 binds with higher affinity to SSTRs 1-4, whereas somatostatin-28
mainly interacts with SSTR5.[3]
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Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Tyr-
SOMATOSTATIN-28

This protocol outlines the manual synthesis of Tyr-SOMATOSTATIN-28 using the 9-
fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.

Materials:

Fmoc-Cys(Trt)-Wang resin

e Fmoc-protected amino acids (including Fmoc-Tyr(tBu)-OH)

e Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate), HOBt (Hydroxybenzotriazole)

o Activation base: DIPEA (N,N-Diisopropylethylamine)

e Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

e Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

» Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5,
vIVIV)

o Ether (cold)

o Peptide synthesis vessel

Shaker

Procedure:

e Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF in the peptide synthesis vessel
for 1 hour.
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Fmoc Deprotection: Remove the Fmoc group from the resin-bound cysteine by treating with
20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

Amino Acid Coupling:

o In a separate vial, pre-activate the next Fmoc-protected amino acid (3 equivalents) with
HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and
allow to react for 2-3 minutes.

o Add the activated amino acid solution to the resin and shake for 1-2 hours.

o Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating
incomplete coupling), repeat the coupling step.

Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove
excess reagents and byproducts.

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence, from
the C-terminus to the N-terminus, finishing with Fmoc-Tyr(tBu)-OH.

Final Fmoc Deprotection: After the final coupling of Fmoc-Tyr(tBu)-OH, remove the Fmoc
group as described in step 2.

Cleavage and Side-Chain Deprotection:

o Wash the fully assembled peptide-resin with DCM and dry under vacuum.

o Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the
peptide from the resin and remove the acid-labile side-chain protecting groups.

Peptide Precipitation and Purification:

[e]

Filter the resin and collect the TFA solution containing the cleaved peptide.

o

Precipitate the peptide by adding cold ether.

[¢]

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold
ether.
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o Dry the crude peptide under vacuum.

¢ Disulfide Bond Formation:

o Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium
bicarbonate) at a low concentration to favor intramolecular cyclization.

o Stir the solution in an open beaker, allowing for air oxidation to form the disulfide bond.
Alternatively, use an oxidizing agent like hydrogen peroxide or potassium ferricyanide.

o Monitor the cyclization by HPLC.

« Purification: Purify the cyclized peptide using reverse-phase high-performance liquid
chromatography (RP-HPLC).

e Characterization: Confirm the identity and purity of the final product by mass spectrometry
and analytical RP-HPLC.

Click to download full resolution via product page

Caption: Workflow for the solid-phase synthesis of Tyr-SOMATOSTATIN-28.

Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Tyr-
SOMATOSTATIN-28 for a specific somatostatin receptor subtype expressed in a cell line (e.qg.,
CHO-K1 cells).

Materials:
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o Cell membranes prepared from cells stably expressing a single SSTR subtype.

o Radioligand (e.g., [125I-Tyrl1]-Somatostatin-14 or a suitable SSTR-subtype selective
radioligand).

e Tyr-SOMATOSTATIN-28 (unlabeled competitor).

» Binding buffer (e.g., 50 mM Tris-HCI, pH 7.4, 5 mM MgCI2, 1 mg/ml BSA, and protease
inhibitors).

e Wash buffer (e.g., ice-cold 50 mM Tris-HCI, pH 7.4).

e 96-well plates.

e Glass fiber filters.

« Filtration apparatus.

o Scintillation counter.

Procedure:

o Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radioligand,
and varying concentrations of unlabeled Tyr-SOMATOSTATIN-28 (typically from 10-12 M to
10-6 M).

» Total and Non-specific Binding:

o For total binding wells, add only the radioligand and binding buffer.

o For non-specific binding wells, add the radioligand and a high concentration of unlabeled
somatostatin-14 or somatostatin-28 (e.g., 1 pM).

 Incubation: Initiate the binding reaction by adding the cell membrane preparation to each
well. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined
time to reach equilibrium (e.g., 60-120 minutes).
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» Termination of Binding: Terminate the assay by rapid filtration of the incubation mixture
through glass fiber filters using a filtration apparatus. This separates the receptor-bound
radioligand from the free radioligand.

e Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically
bound radioligand.

o Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the
radioactivity using a scintillation counter.

o Data Analysis:

o Calculate the specific binding at each concentration of the competitor by subtracting the
non-specific binding from the total binding.

o Plot the specific binding as a percentage of the maximal specific binding against the
logarithm of the competitor concentration.

o Determine the IC50 value (the concentration of Tyr-SOMATOSTATIN-28 that inhibits 50%
of the specific radioligand binding) by non-linear regression analysis.

o Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50/ (1 +
[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation
constant.

Signaling Pathways

Tyr-SOMATOSTATIN-28, like endogenous somatostatins, exerts its biological effects by
binding to somatostatin receptors (SSTRs), which are members of the G-protein coupled
receptor (GPCR) superfamily. The activation of these receptors triggers a cascade of
intracellular signaling events, primarily mediated by inhibitory G-proteins (Gai/o).

The canonical signaling pathway involves:

« Inhibition of Adenylyl Cyclase: Upon ligand binding, the activated Gai subunit inhibits the
enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic
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AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein
kinase A (PKA).

o Modulation of lon Channels:

o Potassium Channels: The Gy subunits can directly activate G-protein-gated inwardly
rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of
the cell membrane. This makes the cell less excitable and inhibits hormone secretion.

o Calcium Channels: The GBy subunits can also inhibit voltage-gated calcium channels,
reducing calcium influx, which is a critical trigger for exocytosis of hormones and
neurotransmitters.

» Activation of Phosphatases: SSTR activation can lead to the stimulation of various protein
tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2. These phosphatases can
dephosphorylate and inactivate signaling molecules involved in cell growth and proliferation,
such as receptor tyrosine kinases (e.g., EGFR) and downstream effectors like MAP kinases
(ERK1/2).

These signaling pathways collectively contribute to the primary physiological functions of
somatostatin and its analogs, which include the inhibition of hormone secretion and the
regulation of cell proliferation.
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Caption: Signaling pathways of Tyr-SOMATOSTATIN-28 via somatostatin receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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